3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid
Overview
Description
3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific research applications
Antimicrobial Activity
Compounds similar to 3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid have been found to exhibit discrete antimicrobial activity. For instance, derivatives with thiazole, aromatic, and heterocyclic substituents have shown potential in this area (Mickevičius et al., 2013). Additionally, some novel compounds synthesized from similar structures have displayed high antibacterial and antifungal activity, highlighting their potential in combating microbial infections (Pansare et al., 2019).
Anticancer Properties
These compounds have also been linked to anticancer properties. A study involving new thiazolone derivatives, similar in structure to the compound , revealed significant anticancer activities, particularly against certain human breast cancer cell lines (Pansare et al., 2019). This suggests potential applications in cancer research and therapy.
Agricultural Applications
Interestingly, certain derivatives of this compound have shown to be beneficial in agriculture. For example, a derivative was found to promote rapeseed growth and increase seed yield and oil content (Mickevičius et al., 2013), indicating potential uses in enhancing crop productivity.
Synthesis of Novel Compounds
The compound also plays a role in the synthesis of novel chemical entities. For instance, its structure has been used as a base for the development of new libraries of compounds with various biological activities (Zhuravel et al., 2005). This versatility in synthesis opens doors for the creation of new drugs and chemical agents.
properties
IUPAC Name |
3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIQNVKSTSEEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid | |
CAS RN |
180144-61-0 | |
Record name | SR 121566A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180144610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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